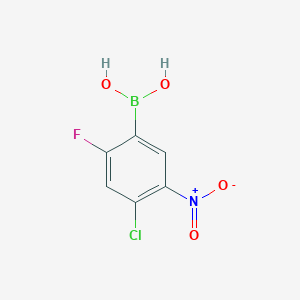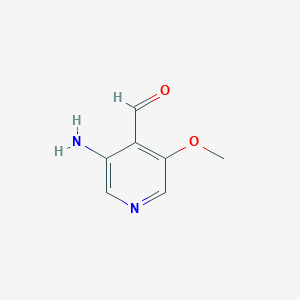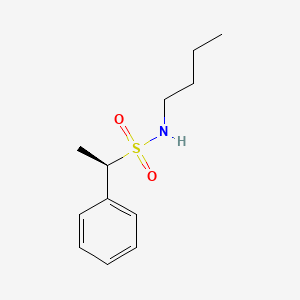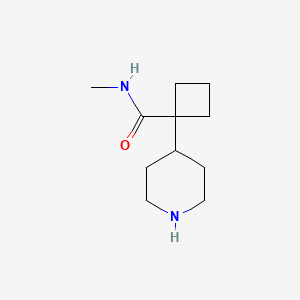
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C17H24N2O4. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a pyrrolidine ring and an azetidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The process begins with the preparation of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH), which is then reacted with isobutylchloroformate (IBCF) in the presence of a base such as N-methylmorpholine (NMM) to form the desired product . The reaction conditions often require low temperatures and careful control of the reaction environment to ensure high yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, including antibiotics and antiviral drugs.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The presence of the benzyloxycarbonyl group allows for selective binding to target proteins, influencing various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but features a phenylthio group instead of a benzyloxycarbonyl group.
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound contains a hydroxymethyl group, making it structurally similar but with different chemical properties.
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a methylcarbamoyl group, which distinguishes it from the benzyloxycarbonyl derivative.
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-7-10-16(22)20(25)13-21(14-20)17(23)26-12-15-8-5-4-6-9-15/h4-6,8-9,16,25H,7,10-14H2,1-3H3 |
InChI-Schlüssel |
XYBVGOWSNPRIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)







![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
